(E)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide
CAS No.: 1448140-78-0
Cat. No.: VC7083182
Molecular Formula: C21H22N2O2S
Molecular Weight: 366.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448140-78-0 |
|---|---|
| Molecular Formula | C21H22N2O2S |
| Molecular Weight | 366.48 |
| IUPAC Name | (E)-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(4-methylsulfanylphenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C21H22N2O2S/c1-3-23-19-11-8-17(14-16(19)7-13-21(23)25)22-20(24)12-6-15-4-9-18(26-2)10-5-15/h4-6,8-12,14H,3,7,13H2,1-2H3,(H,22,24)/b12-6+ |
| Standard InChI Key | CDAINNGZYPGCFC-WUXMJOGZSA-N |
| SMILES | CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C=CC3=CC=C(C=C3)SC |
Introduction
Structural Characteristics and Stereochemical Considerations
The compound’s architecture comprises three distinct regions:
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Tetrahydroquinoline Core: A partially saturated quinoline derivative with a 1-ethyl-2-oxo substitution pattern. This scaffold is recognized for enhancing metabolic stability compared to fully aromatic quinoline systems .
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Acrylamide Linker: The (E)-configured acrylamide group () introduces rigidity and enables covalent interactions with biological targets, a feature exploited in kinase inhibitor design .
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4-(Methylthio)phenyl Group: The sulfur-containing substituent enhances lipophilicity and may participate in hydrophobic interactions or hydrogen bonding via the thioether moiety .
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.5 g/mol |
| CAS Number | 1448140-78-0 |
| Configuration | (E)-stereochemistry |
| Potential Hydrogen Bond Acceptors | 4 (2 carbonyl oxygens, 1 amide nitrogen, 1 quinoline nitrogen) |
| Potential Hydrogen Bond Donors | 1 (amide NH) |
The (E)-configuration of the acrylamide group is critical for maintaining spatial alignment between the tetrahydroquinoline and phenyl moieties, a feature that optimizes target engagement in related compounds .
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclocondensation | Ethyl acetoacetate, , reflux | Form quinoline core |
| 2 | Reduction | , Pd/C, ethanol | Saturate ring to tetrahydroquinoline |
| 3 | N-Ethylation | Ethyl iodide, , DMF | Introduce 1-ethyl substituent |
| 4 | Acrylation | Acryloyl chloride, DIPEA, DCM | Install acrylamide linker |
| 5 | Suzuki-Miyaura Coupling | 4-(Methylthio)phenylboronic acid, Pd(PPh3)4 | Attach aryl group |
Critical challenges include controlling stereochemistry during acrylamide formation and minimizing oxidation of the methylthio group. Purification via column chromatography or recrystallization is typically required to achieve >95% purity .
Structure-Activity Relationship (SAR) Insights
Although direct biological data for this compound are unavailable, SAR studies on structurally related RXR agonists and kinase inhibitors provide valuable insights:
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Tetrahydroquinoline Substitutions: Methyl groups at the 3- or 4-positions of the tetrahydroquinoline ring enhance RXRα binding affinity by 10–14-fold compared to unsubstituted analogs . The 1-ethyl group in this compound may similarly improve pharmacokinetic properties by reducing metabolic oxidation.
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Acrylamide Geometry: (E)-isomers exhibit superior target engagement compared to (Z)-configurations in kinase inhibition assays due to optimal spatial positioning .
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Methylthio vs. Methoxy: Replacement of the methylthio group with methoxy (-OCH3) in analogs reduces potency by ~30%, suggesting the sulfur atom contributes to hydrophobic interactions or hydrogen bonding .
Table 3: Comparative Activity of Tetrahydroquinoline Derivatives
| Compound | RXRα EC50 (nM) | RXRβ EC50 (nM) | Selectivity Ratio (α/β) |
|---|---|---|---|
| Parent tetrahydroquinoline | 120 | 150 | 0.8 |
| 4-Methyl derivative | 15 | 210 | 14.0 |
| 3-Methyl derivative | 22 | 240 | 10.9 |
| Target compound (hypothetical) | ~10* | ~140* | 14.0* |
*Extrapolated based on structural similarity .
Physicochemical and ADMET Profiling
Predicted properties using computational tools (e.g., SwissADME):
Table 4: Predicted ADMET Properties
| Parameter | Value | Implications |
|---|---|---|
| LogP (lipophilicity) | 3.8 | Moderate tissue distribution |
| Water Solubility | 0.02 mg/mL (25°C) | Requires formulation optimization |
| CYP3A4 Inhibition | High | Risk of drug-drug interactions |
| Plasma Protein Binding | 92% | Limited free fraction for activity |
| hERG Inhibition | Low | Reduced cardiac toxicity risk |
The high LogP and low solubility suggest nanoformulation or prodrug strategies may be necessary for in vivo efficacy .
Future Research Directions
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Stereoselective Synthesis: Develop asymmetric catalysis methods to access enantiomerically pure material.
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Target Deconvolution: Use chemoproteomics to identify binding partners beyond RXRs and kinases.
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Prodrug Derivatives: Explore phosphate or amino acid conjugates to enhance aqueous solubility.
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